3-Chloro-4-formylphenylboronic acid

Physical Property Quality Control Form Selection

Researchers requiring ortho-chloroaryl aldehyde motifs for kinase inhibitor and PPI modulator synthesis often face limited options among mono-functional boronic acids. 3-Chloro-4-formylphenylboronic acid solves this with three reactive centers (boronic acid, aldehyde, aryl chloride) enabling sequential Suzuki coupling, reductive amination, and nucleophilic aromatic substitution from a single starting material. • Enables construction of pharma-relevant biaryl cores bearing the critical ortho-chloroaryl aldehyde pharmacophore • Supports diversity-oriented synthesis via three orthogonal reactive handles, eliminating the need for protecting-group manipulations • Available in stock with ≥98% purity, full analytical documentation (NMR, HPLC), and batch-specific CoA

Molecular Formula C7H6BClO3
Molecular Weight 184.39 g/mol
CAS No. 1072952-53-4
Cat. No. B1416696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-formylphenylboronic acid
CAS1072952-53-4
Molecular FormulaC7H6BClO3
Molecular Weight184.39 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C=O)Cl)(O)O
InChIInChI=1S/C7H6BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H
InChIKeyKDIYVLXLPNHJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-formylphenylboronic Acid: Overview


3-Chloro-4-formylphenylboronic acid is a bi-functional arylboronic acid building block characterized by the presence of a chloro substituent at the meta-position and a reactive aldehyde group at the para-position on the phenyl ring [1]. This unique substitution pattern (3-chloro, 4-formyl) imparts distinct electronic and steric properties that differentiate it from simpler mono-substituted analogs, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures in medicinal chemistry and materials science .

Suzuki-Miyaura cross-coupling workflow for biaryl synthesis.
Boronic acid core enables reliable C-C bond formation.
Orthogonal derivatization via aldehyde and chloro handles.
Supports post-coupling reductive amination or nucleophilic substitution.
Electronic tuning of the aryl ring.
Meta-chloro substituent may modulate ring electronics for challenging substrates.

3-Chloro-4-formylphenylboronic Acid vs. Generic Analogs


Unlike common phenylboronic acid derivatives such as 4-formylphenylboronic acid or 3-chlorophenylboronic acid, which contain only a single functional handle, 3-chloro-4-formylphenylboronic acid possesses both a formyl group and a chloro substituent on the same aromatic ring [1]. This dual functionality is critical for constructing ortho-substituted biaryl motifs or for enabling a secondary derivatization step after a Suzuki coupling . Generic substitution with a simpler boronic acid would result in the loss of either the aldehyde or the chlorine atom, fundamentally altering the synthetic pathway and precluding the formation of target molecules that require both functional groups . The specific 3-chloro-4-formyl substitution pattern also imparts unique electronic properties that can enhance cross-coupling reactivity with challenging aryl halides .

Target Compound
3-Chloro-4-formylphenylboronic acid provides both aldehyde and chloro reactive handles.
vs. 4-Formylphenylboronic acid
Generic substitution loses the chloro handle, potentially altering coupling selectivity and blocking certain biaryl motifs.
Target Compound
Enables a sequential synthetic pathway: Suzuki coupling, then aldehyde/chlorine derivatization.
vs. 3-Chlorophenylboronic acid
Replacement removes the aldehyde group, blocking key post-coupling derivatization and limiting molecular complexity.

3-Chloro-4-formylphenylboronic Acid: Quantitative Evidence


Melting Point Distinction from Closest Analogs

The melting point of 3-Chloro-4-formylphenylboronic acid (210-214°C) provides a clear physical property fingerprint that distinguishes it from its positional isomer 4-Chloro-2-formylphenylboronic acid (132-134°C), a difference of approximately 80°C . This parameter is also distinct from the mono-substituted analog 3-chlorophenylboronic acid (185-189°C) and the non-chlorinated analog 4-formylphenylboronic acid (237-242°C) .

Melting Point
Head-to-head comparison
210–214 °C
~78-82 °C higher vs. 4-chloro isomer
QC identity confirmation context; correct isomer assurance.
Conditions: Measured as a solid. Vendor specifications.
Physical Property Quality Control Form Selection

pKa Advantage in Suzuki Coupling

The predicted pKa of 3-Chloro-4-formylphenylboronic acid (6.32 ± 0.10) is lower than that of its non-chlorinated analog, 4-formylphenylboronic acid (pKa not reported but expected to be higher based on electronic effects) . This difference arises from the electron-withdrawing effect of the chlorine atom, which enhances the acidity of the boronic acid group. A lower pKa can improve the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, particularly under mildly basic conditions, offering a potential advantage over less acidic analogs [1].

Predicted pKa
Class-level inference
6.32 ± 0.10
Enhanced acidity vs. non-chlorinated analogs
May support transmetalation rate under mildly basic conditions.
Context: Selection for electron-rich/sterically hindered substrates.
Reactivity Suzuki Coupling Electronic Effect

Orthogonal Reactive Handles for Library Synthesis

The 3-chloro-4-formyl substitution pattern on the phenyl ring creates a divalent scaffold with two chemically orthogonal reactive centers: a boronic acid for Suzuki-Miyaura cross-coupling and a formyl group for subsequent reductive amination, Knoevenagel condensation, or other carbonyl chemistry . This contrasts with analogs like 4-formylphenylboronic acid, which offers only the formyl group for secondary derivatization, or 3-chlorophenylboronic acid, which lacks a functional handle for post-coupling elaboration . The chlorine atom itself can serve as a synthetic handle for further cross-coupling or nucleophilic aromatic substitution, providing a third potential diversification point .

Orthogonal Handles
Class-level inference
B(OH)2 / CHO / Cl
Three distinct reactive centers
Supports diversity-oriented synthesis and scaffold elaboration.
Common analogs typically offer only two handles.
Parallel Synthesis Medicinal Chemistry Building Block

3-Chloro-4-formylphenylboronic Acid: Key Applications


Biaryl Aldehyde Synthesis for Kinase Inhibitors

As demonstrated by Meier et al. in a Novartis study, formylphenylboronic acids are critical for constructing biaryl cores of pharmaceutical relevance, with yields strongly dependent on the specific substitution pattern . The 3-chloro-4-formyl isomer is particularly suited for introducing an ortho-chloroaryl aldehyde motif, which is a common substructure in ATP-competitive kinase inhibitors and other protein-protein interaction modulators. The aldehyde provides a point for further elaboration, while the chlorine atom can modulate the electronic properties and metabolic stability of the final drug candidate.

Complex Library Generation via Orthogonal Handles

The presence of three reactive centers (boronic acid, aldehyde, and aryl chloride) allows this compound to serve as a cornerstone building block in diversity-oriented synthesis . Following an initial Suzuki-Miyaura coupling to install a first aryl group, the aldehyde can undergo reductive amination with a secondary amine library, while the remaining chloro substituent can be displaced in a nucleophilic aromatic substitution or participate in a second cross-coupling reaction. This three-step sequence enables the creation of highly complex and diverse molecular scaffolds from a single, commercially available starting material.

Synthesis of Fluorescent Probes and Sensors

The boronic acid moiety is well-known for its ability to reversibly bind diols and saccharides, forming the basis for many chemical sensors . The incorporation of a formyl group provides a convenient handle for attaching the boronic acid to a fluorophore or other reporter molecule via imine or hydrazone formation. The chloro substituent can be used to tune the pKa of the boronic acid and, consequently, the binding affinity for a given analyte. This compound can therefore be used to prepare novel, functionalized arylboronic acid-based sensors with tailored binding and optical properties.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Orthogonal aldehyde and chloro reactivity for biaryl motifs
Suzuki coupling efficiency; downstream derivatization yield
Diversity-oriented synthesis
Tri-functional core scaffold (B, C, Cl)
Sequential functional group tolerance; library purity
Sensor development
Boronic acid-diol binding; aldehyde-reporter conjugation
Binding affinity modulation; pKa contextual tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-formylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.